molecular formula C9H2Cl4OS2 B14615199 Bis(2,5-dichlorothiophen-3-yl)methanone CAS No. 57248-15-4

Bis(2,5-dichlorothiophen-3-yl)methanone

Cat. No.: B14615199
CAS No.: 57248-15-4
M. Wt: 332.1 g/mol
InChI Key: OSWRANCNIFQVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,5-dichlorothiophen-3-yl)methanone: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two 2,5-dichlorothiophen-3-yl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with a suitable carbonyl source. One common method is the reaction of 2,5-dichlorothiophene with bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst such as ytterbium triflate (Yb(OTf)₃). This reaction is carried out under reflux conditions in chloroform, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the thiophene rings, the compound readily undergoes electrophilic substitution reactions. Common electrophiles include halogens, acyl groups, and nitro groups.

    Nucleophilic Substitution: The presence of chlorine atoms on the thiophene rings makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.

    Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acyl chlorides are commonly used under acidic conditions.

    Nucleophilic Substitution: Nucleophiles like amines or thiols are used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with an amine can produce amino-substituted derivatives.

Scientific Research Applications

Chemistry: Bis(2,5-dichlorothiophen-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and antioxidant activities . These properties make it a potential candidate for the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and electronic materials.

Mechanism of Action

The mechanism of action of bis(2,5-dichlorothiophen-3-yl)methanone is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Uniqueness: Bis(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of two 2,5-dichlorothiophen-3-yl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

57248-15-4

Molecular Formula

C9H2Cl4OS2

Molecular Weight

332.1 g/mol

IUPAC Name

bis(2,5-dichlorothiophen-3-yl)methanone

InChI

InChI=1S/C9H2Cl4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H

InChI Key

OSWRANCNIFQVNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)C2=C(SC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.